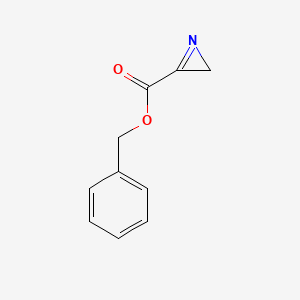

2H-Azirine-3-carboxylic acid, phenylmethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2H-azirine-3-carboxylate is a compound belonging to the class of azirines, which are three-membered nitrogen-containing heterocycles These compounds are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2H-azirine-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of benzyl acrylate. This process typically requires three steps:

Formation of Benzyl Acrylate: Benzyl alcohol reacts with acryloyl chloride in the presence of a base such as triethylamine to form benzyl acrylate.

Cyclization: The benzyl acrylate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the azirine ring.

Purification: The resulting benzyl 2H-azirine-3-carboxylate is purified through standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of benzyl 2H-azirine-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2H-azirine-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Addition: The azirine ring’s electrophilic nature makes it susceptible to nucleophilic addition reactions. Common nucleophiles include amines, alcohols, and thiols.

Cycloaddition: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, with dienes like furans.

Oxidation and Reduction: Benzyl 2H-azirine-3-carboxylate can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Addition: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Cycloaddition: Dienes such as furans are used in the presence of a catalyst or under thermal conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed under controlled conditions.

Major Products Formed

Nucleophilic Addition: The major products are aziridine derivatives.

Cycloaddition: The products include various cycloadducts, such as dihydrofuranols.

Oxidation and Reduction: The products vary depending on the specific reaction conditions but can include aziridine-2-carboxylates and other derivatives.

Scientific Research Applications

Benzyl 2H-azirine-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for synthesizing biologically active compounds, including potential antimicrobial and anticancer agents.

Synthetic Organic Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Mechanism of Action

The mechanism of action of benzyl 2H-azirine-3-carboxylate involves its electrophilic azirine ring, which can undergo nucleophilic attack by various biomolecules. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins, such as cysteine or lysine residues. The compound’s reactivity is attributed to the high ring strain and the presence of the electrophilic carbon-nitrogen double bond .

Comparison with Similar Compounds

Similar Compounds

Methyl 2H-azirine-3-carboxylate: Similar in structure but with a methyl group instead of a benzyl group.

Ethyl 2H-azirine-3-carboxylate: Similar in structure but with an ethyl group instead of a benzyl group.

3-Phenyl-2H-azirine-2-carboxamide: Similar azirine ring structure but with a carboxamide group instead of a carboxylate group.

Uniqueness

Benzyl 2H-azirine-3-carboxylate is unique due to its benzyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in synthetic applications and medicinal chemistry.

Biological Activity

2H-Azirine-3-carboxylic acid, phenylmethyl ester, is a member of the azirine family, characterized by its three-membered nitrogen-containing heterocycle. This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in antimicrobial and antifungal applications. The high degree of ring strain in the azirine structure contributes to its reactivity, making it a valuable intermediate in organic synthesis and a candidate for further exploration in drug design.

The molecular formula of this compound is C11H11NO2, with a molecular weight of approximately 189.21 g/mol. The compound features a phenylmethyl group and a carboxylic acid ester functional group, enhancing its chemical properties and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | This compound |

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Its mechanism of action is primarily attributed to the electrophilic nature of the azirine ring, which allows it to react with nucleophiles in biological macromolecules. This interaction can lead to covalent modifications that alter protein function.

Antimicrobial Activity

In studies evaluating the compound's antibacterial properties against ESKAPE pathogens—bacteria known for their drug resistance—2H-Azirine-3-carboxylic acid demonstrated comparable efficacy to established antibiotics like Sulfamethoxazole. The minimum inhibitory concentrations (MICs) were determined using disk diffusion methods and showed that the compound effectively inhibited bacterial growth at low concentrations.

Cytotoxicity Studies

Cytotoxicity assessments conducted on non-cancerous human cell lines (ARPE-19 and HEK293) revealed that 2H-Azirine-3-carboxylic acid exhibited low cytotoxicity across a concentration range of 1–100 μM. This suggests that while the compound is effective against pathogens, it poses minimal risk to healthy cells, making it a promising candidate for therapeutic applications.

The mechanism through which 2H-Azirine-3-carboxylic acid exerts its biological effects involves its ability to act as a Michael acceptor , allowing it to covalently modify proteins by reacting with nucleophilic residues such as cysteine or lysine. This property is crucial for its potential use in drug design, particularly in developing inhibitors for specific enzymes or pathways involved in disease processes.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of azirine carboxylic acids and evaluating their biological activities. For instance:

- Synthesis and Evaluation : A recent study synthesized several azirine derivatives and assessed their antibacterial activity against ESKAPE pathogens. The results indicated that compounds with free carboxyl groups exhibited significantly higher antimicrobial activity compared to their ester counterparts .

- Comparative Analysis : In a comparative analysis involving similar compounds, such as Azirinomycin and Motualevic Acid F, 2H-Azirine-3-carboxylic acid was highlighted for its unique substitution pattern that enhances its interaction potential with biological targets .

Properties

CAS No. |

328119-58-0 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

benzyl 2H-azirine-3-carboxylate |

InChI |

InChI=1S/C10H9NO2/c12-10(9-6-11-9)13-7-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

QRZIWHYUHRFRDA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=N1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.